

Viridicatol literature review for natural products researchers

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Compound of Interest

Compound Name: *Viridicatol*

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An In-depth Technical Guide on **Viridicatol** for Natural Products Researchers

Introduction

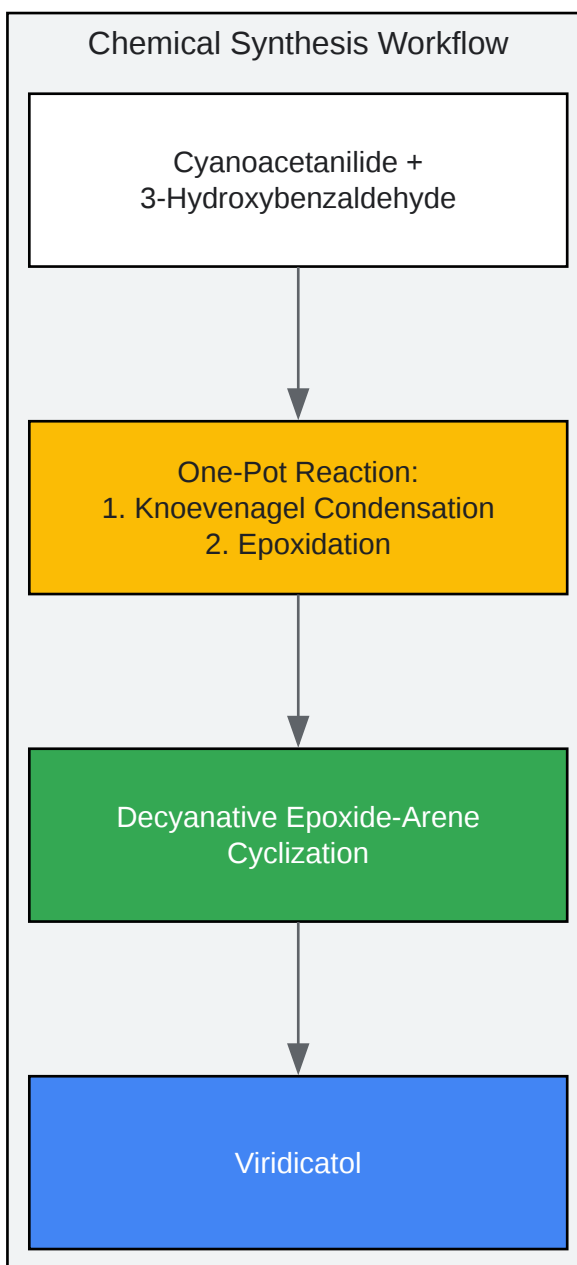
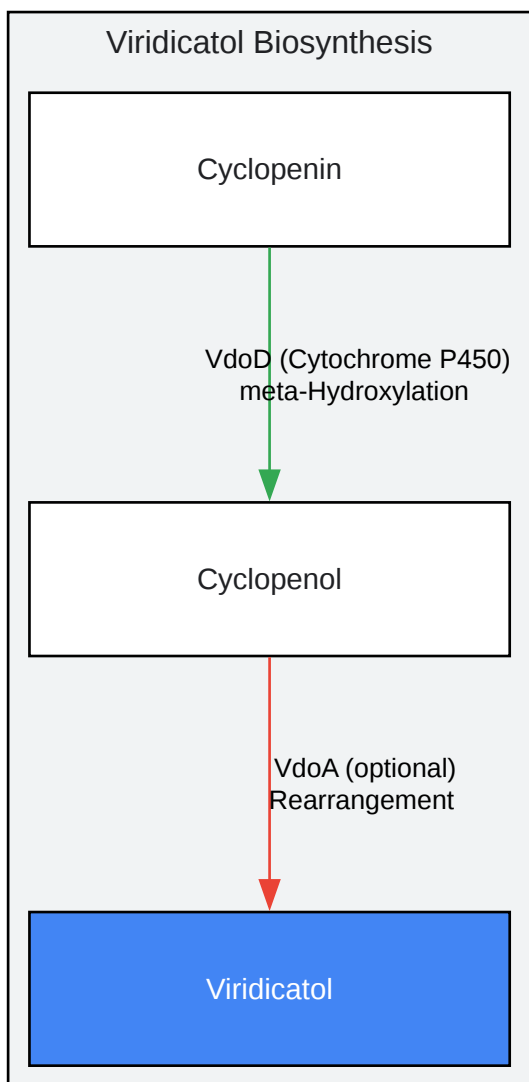
Viridicatol is a quinoline alkaloid natural product first isolated from the fungus *Penicillium viridicatum*. More recently, it has been identified as a secondary metabolite from deep-sea-derived fungi, such as *Penicillium griseofulvum*, highlighting the marine environment as a rich source of novel bioactive compounds.[1] Structurally, **viridicatol** is a 3-hydroxy-4-arylquinolin-2(1H)-one, and its unique scaffold has attracted interest from both synthetic chemists and pharmacologists. This document provides a comprehensive review of the current literature on **viridicatol**, focusing on its biosynthesis, chemical synthesis, diverse pharmacological activities, and underlying mechanisms of action, tailored for researchers in natural products and drug development.

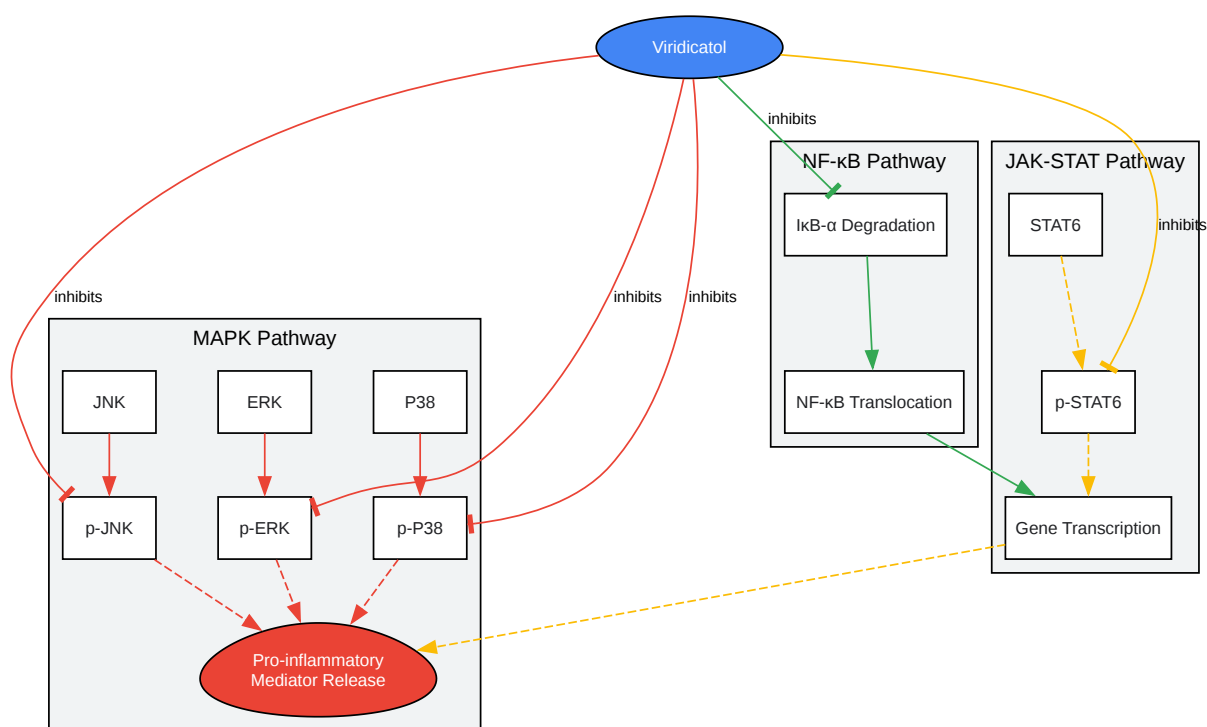
Biosynthesis

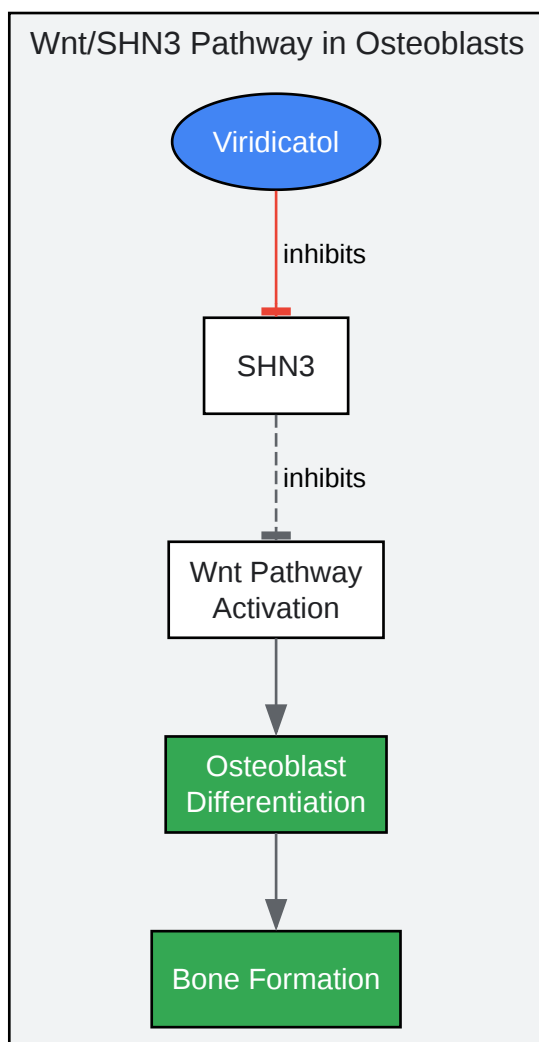
The biosynthesis of **viridicatol** in *Penicillium palitans* has been elucidated through genome mining and heterologous expression studies.[2][3] The pathway involves a key meta-hydroxylation step on a monoalkylated benzene ring, a challenging transformation in organic chemistry.

The proposed biosynthetic pathway begins with cyclophenin, a benzodiazepine alkaloid. A crucial step is the conversion of cyclophenin to cyclophenol, which is catalyzed by the cytochrome P450 enzyme, VdoD.[2][3] Cyclophenol then undergoes a rearrangement, either spontaneously

or catalyzed by the enzyme VdoA, to yield the final product, **viridicatol**.^[2] Interestingly, a direct conversion from the related compound viridicatin to **viridicatol** by the hydroxylating enzyme VdoD was not observed, indicating a specific biosynthetic sequence.^[2]^[3]







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References

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- 3. Biosynthesis of Viridicatol in *Penicillium palitans* Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
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